3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl
Description
Properties
IUPAC Name |
4-[3-(3,5-dipyridin-4-ylphenyl)-5-pyridin-4-ylphenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-9-33-10-2-23(1)27-17-28(24-3-11-34-12-4-24)20-31(19-27)32-21-29(25-5-13-35-14-6-25)18-30(22-32)26-7-15-36-16-8-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKZRGHMNLEOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl typically involves the coupling of pyridine derivatives with biphenyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridine boronic acids are reacted with halogenated biphenyl compounds under specific conditions (e.g., in the presence of a base like potassium carbonate and a palladium catalyst) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Applications in Materials Science
1. Synthesis of Metal-Organic Frameworks (MOFs)
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl can be utilized as a monomer in the synthesis of MOFs. These materials are known for their high surface area and tunable porosity, making them suitable for gas storage and separation applications. The incorporation of this compound into MOFs can enhance their stability and functionality due to the strong coordination ability of the pyridine nitrogen atoms .
2. Organic Electronics
The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to facilitate charge transport can be advantageous in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such biphenyl derivatives can improve the efficiency and stability of these devices .
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, its derivatives have been tested against breast cancer cells, demonstrating significant cytotoxic effects .
2. Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit specific protein interactions involved in cancer progression. By targeting these interactions, it may serve as a lead compound for developing novel therapeutics aimed at treating resistant forms of cancer .
Case Studies
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is primarily related to its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific electronic characteristics, depending on the metal ion and the coordination environment. The molecular targets and pathways involved in these processes are often studied using techniques like X-ray crystallography and spectroscopy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Compounds and Their Substituent-Driven Properties
Key Observations:
- Coordination Ability : Pyridin-4-yl substituents enable moderate Lewis basicity, suitable for constructing porous MOFs. Imidazole derivatives (e.g., 3,3',5,5'-Tetra(1H-imidazol-1-yl)-1,1'-biphenyl) offer stronger metal-binding affinity due to imidazole's higher basicity .
- Electronic Effects : Methyl groups (electron-donating) increase hydrophobicity and reduce polarity, limiting use in aqueous systems. Chlorine atoms (electron-withdrawing) enhance chemical stability but contribute to environmental persistence .
- Functional Group Diversity : Aldehyde groups in [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde facilitate dynamic covalent chemistry for COF assembly, while BPDA's anhydride groups are pivotal in polyimide synthesis .
Structural and Positional Isomerism
- Pyridine Positional Isomers: lists 3,3',5,5'-tetra(pyridin-3-yl)-1,1'-biphenyl, where pyridine rings are substituted at the 3-position.
- Symmetry : The 3,3',5,5' substitution pattern in the target compound creates a highly symmetrical structure, favoring regular network formation in COFs. Asymmetric analogues (e.g., 3,3',4,4'-tetramethoxy-1,1'-biphenyl) may introduce structural disorder .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
| Compound | Solubility | Thermal Stability | Notable Reactivity |
|---|---|---|---|
| This compound | Soluble in polar aprotic solvents (DMF, DMSO) | High (aromatic backbone) | Forms stable coordination complexes |
| 3,3',5,5'-Tetramethyl-1,1'-biphenyl | Soluble in nonpolar solvents (hexane) | Moderate | Prone to electrophilic substitution |
| PCB-77 | Low aqueous solubility | Very high | Resists biodegradation (environmental hazard) |
| TMB | Soluble in ethanol | Low (oxidizes readily) | Enzymatic oxidation yields colored products |
Biological Activity
3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 390.43 g/mol
- CAS Number : 2266619-47-8
The compound features four pyridine rings attached to a biphenyl core, which contributes to its unique electronic properties and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
The compound's mechanism appears to involve the induction of methuosis—a form of cell death characterized by the formation of large vacuoles—alongside disruption of microtubule dynamics, similar to known microtubule-targeting agents like colcemid .
Other Biological Activities
Beyond its anticancer effects, this compound has also demonstrated:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Shows potential in modulating inflammatory pathways.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various pyridine derivatives, this compound was found to be one of the most potent compounds against triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to assess cell viability and demonstrated a clear dose-response relationship.
Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed that treatment with the compound led to significant morphological changes in treated cells, including membrane blebbing and loss of adherent cells. These observations were consistent with early indicators of methuotic cell death .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of pyridine moieties onto a biphenyl scaffold. Variations in substitution patterns can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via cross-coupling reactions. A Rhodium-catalyzed homo-coupling of aryl Grignard reagents (e.g., pyridinyl magnesium halides) is a viable approach, as demonstrated for analogous biphenyl derivatives . Key parameters include catalyst loading (e.g., 1–5 mol% RhCl(PPh₃)₃), temperature (80–120°C), and solvent (THF/toluene mixtures). Optimization involves monitoring by TLC and NMR to minimize byproducts like homocoupled intermediates.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural fidelity using / NMR (pyridyl protons at δ 8.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) is standard. Challenges include:
- Disorder in pyridyl groups : Address using PART instructions in SHELXL to model partial occupancy .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
Q. What spectroscopic techniques are critical for characterizing this compound’s coordination behavior?
- Methodology :
- UV-Vis : Monitor metal-ligand charge transfer (MLCT) bands (e.g., d→π* transitions in Ru/Pt complexes).
- FTIR : Identify pyridyl ring vibrations (C=N stretch ~1600 cm⁻¹) and shifts upon metal binding.
- EPR : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺ or Fe³⁺ adducts).
Advanced Research Questions
Q. How can computational modeling (DFT/MD) predict the compound’s utility in metal-organic frameworks (MOFs)?
- Methodology :
- Ligand Geometry : Use Gaussian09 to optimize geometry (B3LYP functional) and calculate bond angles/distances. Pyridyl nitrogen lone pairs enable axial/equatorial coordination modes.
- MOF Stability : Simulate linker-metal binding energies (e.g., Zn²⁺, Zr⁴⁺ nodes) in Materials Studio. High symmetry (tetragonal/octahedral) enhances framework porosity .
Q. How do steric and electronic effects of the pyridyl substituents influence catalytic activity in transition-metal complexes?
- Methodology :
- Steric Maps : Generate Tolman cone angles (θ) from SCXRD data to quantify ligand bulk.
- Electrochemical Analysis : Cyclic voltammetry (CHI760E) reveals redox potentials (E₁/₂) for metal centers (e.g., Pd⁰/Pd²⁺). Pyridyl electron-withdrawing groups lower E₁/₂, enhancing oxidative addition rates.
Q. What strategies resolve contradictions in reported crystallographic or spectroscopic data for this compound?
- Methodology :
- Multi-Technique Cross-Validation : Pair SCXRD with PDF (pair distribution function) analysis to detect local disorder.
- Dynamic NMR : Variable-temperature NMR (300–400 K) identifies fluxional behavior in solution.
Q. How does the compound’s conformational flexibility impact its performance in supramolecular assemblies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
